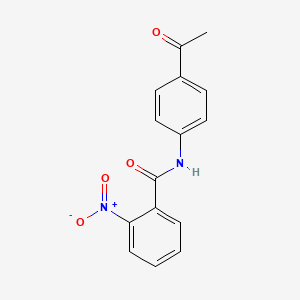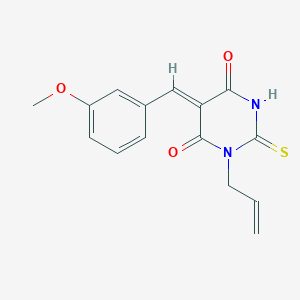
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide, also known as EMNB, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. In
作用机制
The mechanism of action of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has also been shown to modulate the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to possess anti-inflammatory and analgesic properties. It has also been found to be effective in treating various skin diseases, such as psoriasis and eczema. In addition, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to exhibit antimicrobial activity against certain plant pathogens. However, the exact biochemical and physiological effects of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide are not fully understood and require further investigation.
实验室实验的优点和局限性
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, there are some limitations to its use in lab experiments. 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide. One area of interest is the development of new synthetic methods for 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide at the molecular level. This could help to identify new targets for drug development. Finally, the potential applications of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide in agriculture and industry should be further explored.
合成方法
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide can be synthesized through a multi-step process involving several chemical reactions, including nitration, reduction, and amidation. The first step involves the nitration of toluene to produce 4-methyl-3-nitrotoluene. This is followed by the reduction of 4-methyl-3-nitrotoluene to 4-methyl-3-aminotoluene. Finally, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is synthesized through an amidation reaction between 4-methyl-3-aminotoluene and butyric anhydride.
科学研究应用
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to possess anti-inflammatory and analgesic properties. It has also been found to be effective in treating various skin diseases, such as psoriasis and eczema. In agriculture, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens.
属性
IUPAC Name |
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-10(5-2)13(16)14-11-7-6-9(3)12(8-11)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIRRRQIGXDXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6103382 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)

![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)


![3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5780921.png)